1-[2-(4-methoxyphenoxy)ethyl]-3-(2-methylbenzyl)-1,3-dihydro-2H-benzimidazol-2-imine
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Overview
Description
1-[2-(4-Methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a methylphenyl group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves multiple stepsThe reaction conditions often include the use of solvents such as hexane and petroleum ether, and the reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of automated reactors and continuous flow systems to streamline the synthesis process. The industrial production methods also focus on ensuring the purity of the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pressures, and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may yield products with increased hydrogen content.
Scientific Research Applications
1-[2-(4-Methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
1-[2-(4-Methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is unique due to its specific combination of functional groups and its benzodiazole core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-3-[(2-methylphenyl)methyl]benzimidazol-2-imine |
InChI |
InChI=1S/C24H25N3O2/c1-18-7-3-4-8-19(18)17-27-23-10-6-5-9-22(23)26(24(27)25)15-16-29-21-13-11-20(28-2)12-14-21/h3-14,25H,15-17H2,1-2H3 |
InChI Key |
QDEWTNCEDUJTFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N(C2=N)CCOC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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